molecular formula C12H22N2O3 B6156555 tert-butyl 2-(azetidin-3-yl)morpholine-4-carboxylate CAS No. 2228469-98-3

tert-butyl 2-(azetidin-3-yl)morpholine-4-carboxylate

Cat. No.: B6156555
CAS No.: 2228469-98-3
M. Wt: 242.31 g/mol
InChI Key: MXEMHVCONLVWLV-UHFFFAOYSA-N
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Description

Tert-butyl 2-(azetidin-3-yl)morpholine-4-carboxylate is a chemical compound that belongs to the group of morpholine derivatives It is characterized by the presence of a morpholine ring, an azetidine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(azetidin-3-yl)morpholine-4-carboxylate typically involves the reaction of morpholine derivatives with azetidine intermediates. One common method includes the following steps:

    Formation of Azetidine Intermediate: The azetidine ring is synthesized through cyclization reactions involving appropriate precursors.

    Coupling with Morpholine Derivative: The azetidine intermediate is then coupled with a morpholine derivative under controlled conditions to form the desired compound.

    Introduction of Tert-butyl Ester Group:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(azetidin-3-yl)morpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-(azetidin-3-yl)morpholine-4-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.

    Industrial Applications: The compound is used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of tert-butyl 2-(azetidin-3-yl)morpholine-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl (2-(azetidin-3-yl)ethyl)carbamate hydrochloride
  • Morpholine derivatives with different substituents

Uniqueness

Tert-butyl 2-(azetidin-3-yl)morpholine-4-carboxylate is unique due to its specific combination of the morpholine and azetidine rings, along with the tert-butyl ester group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

2228469-98-3

Molecular Formula

C12H22N2O3

Molecular Weight

242.31 g/mol

IUPAC Name

tert-butyl 2-(azetidin-3-yl)morpholine-4-carboxylate

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-4-5-16-10(8-14)9-6-13-7-9/h9-10,13H,4-8H2,1-3H3

InChI Key

MXEMHVCONLVWLV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C2CNC2

Purity

95

Origin of Product

United States

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